

Application Notes: Role of Ethylammonium Formate in Improving Perovskite Film Morphology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylammonium formate*

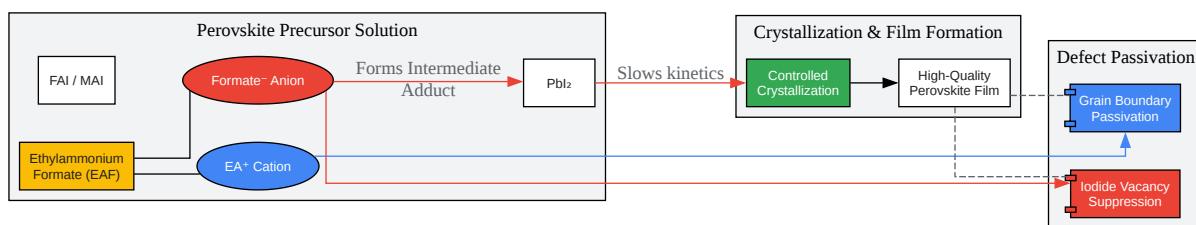
Cat. No.: *B1261934*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals.

Introduction

High-quality perovskite crystalline film is paramount for fabricating efficient and stable perovskite solar cells (PSCs). Film morphology, including grain size, crystallinity, and the density of defects and pinholes, directly impacts device performance by influencing charge carrier recombination and transport. Additive engineering has emerged as a highly effective strategy to control the crystallization process and passivate defects.


While the compound **Ethylammonium Formate** (EAF) is not extensively documented as a singular additive, the individual contributions of its constituent ions—the Ethylammonium (EA^+) cation and the Formate ($HCOO^-$) anion—are well-studied. These ions address distinct challenges in perovskite film formation. This document outlines the synergistic role of these components in enhancing perovskite film morphology, supported by quantitative data and detailed experimental protocols.

Principle: A Dual-Action Mechanism

The efficacy of **Ethylammonium Formate** as an additive can be attributed to a proposed dual-action mechanism where the cation and anion perform complementary functions to improve the final perovskite film quality.

- Role of Ethylammonium (EA^+) Cation: Large organic cations like EA^+ are known to influence grain growth and passivate defects, particularly at grain boundaries. When introduced into the perovskite precursor, EA^+ can act as a grain growth modulator. Studies on similar additives like Ethylammonium Bromide (EABr) show they improve substrate wettability, which is beneficial for uniform film deposition.[1][2] Furthermore, these cations can reduce the amount of unreacted PbI_2 , a known source of defects at the perovskite interface.[1][2] This leads to larger, more oriented grains and a reduction in non-radiative recombination sites.[3]
- Role of Formate ($HCOO^-$) Anion: The formate anion is a pseudo-halide that plays a crucial role in regulating crystallization kinetics and passivating anionic defects.[4] The strong interaction between formate ions and lead (II) ions in the precursor solution can form intermediate adducts.[5][6] This interaction slows down the rapid crystallization of the perovskite, allowing more time for the formation of a well-ordered crystalline structure with fewer defects.[6][7] Specifically, formate has been shown to be effective at mitigating iodide vacancy defects, which are common in perovskite films and act as charge traps.[8]

By combining these effects, EAF can simultaneously control crystal growth, reduce interfacial and bulk defects, and improve the overall electronic quality of the perovskite film.

[Click to download full resolution via product page](#)

Fig. 1: Proposed dual-action mechanism of **Ethylammonium Formate (EAF)**.

Data Presentation

The following tables summarize the quantitative impact of ethylammonium-based and formate-based additives on perovskite film properties and the performance of corresponding solar cell devices.

Table 1: Impact of Ethylammonium-based Additives on Perovskite Film Properties and Device Performance

Additive	Perovskite Composition	Key Morphological Improvement	Device Performance Metric	Control Value	Additive Value	Reference
EABr	$(\text{FAPbI}_3)_{0.85}(\text{MAPbBBr})_{0.15}$	RMS roughness decrease from 7.2 nm to 5.7 nm. Improved substrate wettability.	PCE (%)	20.41	21.06	[1] [2]
EACI	MAPbI_3	Promotes secondary grain growth, leading to much larger grains.	PCE (%)	18.42	21.07	[9]

| $\text{EA}^+ | (\text{MA})_{1-x}(\text{EA})_x\text{PbI}_3$ | Stabilizes cubic perovskite phase. | PCE (%) (x=0.17) | ~8-9 (MAPbI₃) | 10.22 |[\[3\]](#) |

PCE: Power Conversion Efficiency; RMS: Root Mean Square; EABr: Ethylammonium Bromide; EACl: Ethylamine Hydrochloride.

Table 2: Impact of Formate-based Additives on Perovskite Film Properties and Device Performance

Additive	Perovskite Composite	Key Morphological Improvement	Device Performance Metric	Control Value	Additive Value	Reference
FAFO	FA _{0.9} CS _{0.1} PbI ₃	Facilitates (001) crystal orientation.	PCE (%)	~18.5 (Pristine)	20.94	[4]
FAFO	FA _{0.9} CS _{0.1} PbI ₃	-	T ₈₀ Lifetime (h)	~10	>180	[4]
NH ₄ HCO ₂	Triple-Cation	Patches grain boundary cracks and forms a stable adduct with PbI ₂ .	PCE (%)	23.45	24.62	[5]

| HCOO⁻ | FASnI₃ | Results in a uniform, pinhole-free film. | PCE (%) | N/A | 12.11 | [8] |

FAFO: Formamidine Formate; T₈₀: Time for efficiency to drop to 80% of its initial value.

Experimental Protocols

The following are representative protocols for the fabrication of perovskite films using a solution-based additive approach.

Protocol 1: Perovskite Precursor Solution Preparation

Objective: To prepare a perovskite precursor solution incorporating an EAF additive for a standard $(\text{FAPbI}_3)_{0.95}(\text{MAPbBr}_3)_{0.05}$ composition.

Materials:

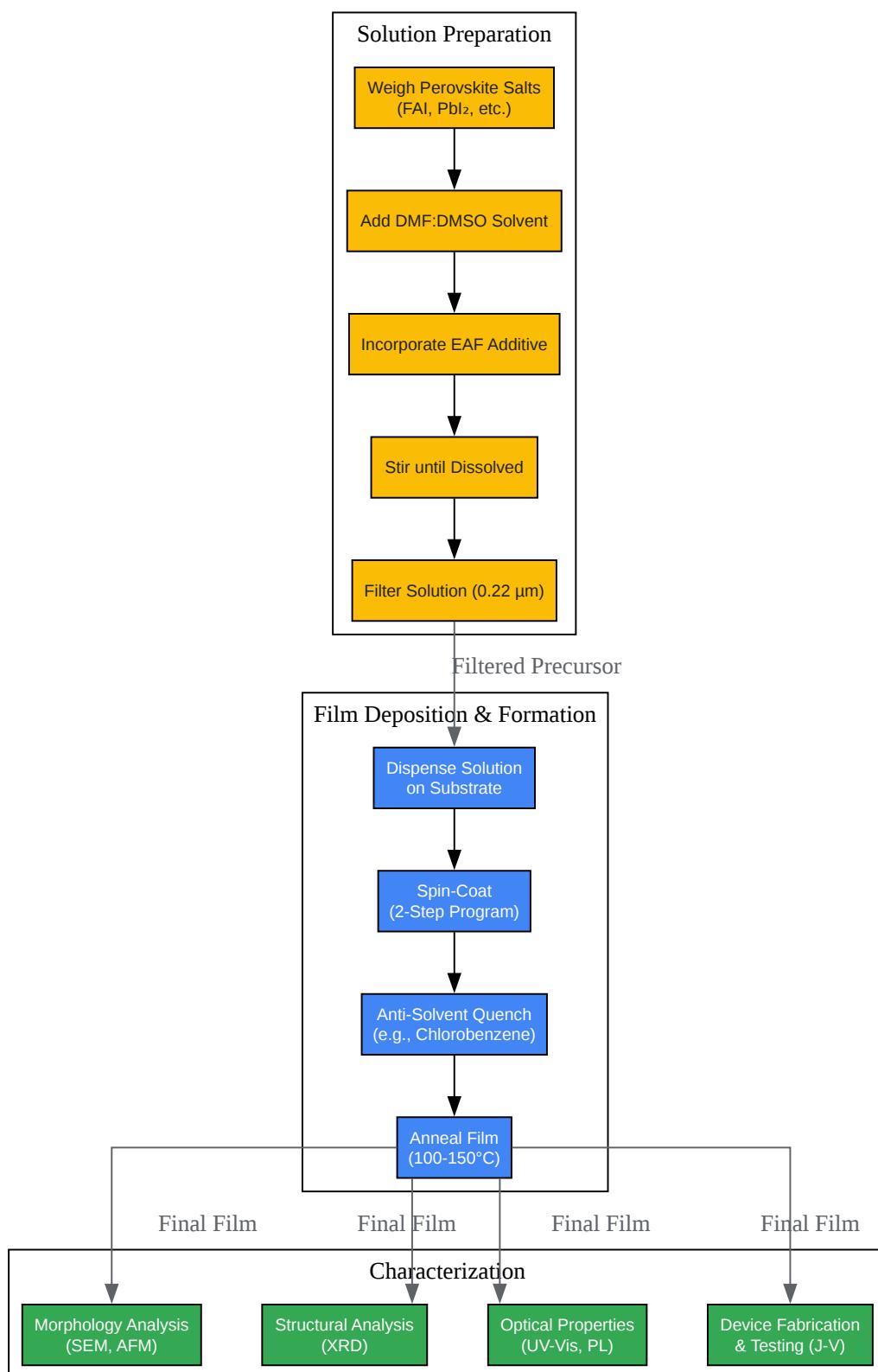
- Formamidinium Iodide (FAI)
- Lead Iodide (PbI_2)
- Methylammonium Bromide (MABr)
- Lead Bromide (PbBr_2)
- **Ethylammonium Formate (EAF)** - Synthesized or procured
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Magnetic stirrer and hotplate
- Inert atmosphere glovebox

Procedure:

- Solvent Preparation: Prepare a mixed solvent of DMF:DMSO in a 4:1 volume ratio inside a glovebox.
- Precursor Salt Weighing: For a 1.0 M final concentration solution, weigh the following and add to a 20 mL scintillation vial:
 - FAI: ~158 mg
 - PbI_2 : ~438 mg
 - MABr: ~5.6 mg

- PbBr₂: ~18.3 mg
- Additive Incorporation:
 - Prepare a stock solution of EAF in the DMF:DMSO solvent (e.g., 0.1 M).
 - Based on the desired final molar percentage (e.g., 5 mol%), calculate the required volume of the EAF stock solution to add to the main precursor solution. Note: Adjust main solvent volume to maintain 1.0 M concentration.
- Dissolution: Add the prepared solvent (and EAF stock) to the vial containing the precursor salts to a final volume of 1.0 mL.
- Mixing: Place the vial on a magnetic stirrer and stir at room temperature for at least 2 hours, or until all salts are fully dissolved, resulting in a clear, yellow solution.
- Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.

Protocol 2: Perovskite Film Deposition by Spin-Coating


Objective: To deposit a high-quality perovskite thin film using the prepared precursor solution via a one-step spin-coating method with anti-solvent quenching.

Materials:

- Prepared perovskite precursor solution (from Protocol 1)
- Substrates with charge transport layers (e.g., ITO/SnO₂)
- Chlorobenzene (CB) or Ethyl Acetate (EA) as anti-solvent
- Spin-coater
- Hotplate
- Nitrogen gas gun
- Inert atmosphere glovebox

Procedure:

- Substrate Preparation: Ensure substrates are clean and have undergone any necessary pre-treatment (e.g., UV-Ozone). Pre-warm the substrates on a hotplate at ~70 °C if required.
- Deposition:
 - Place the substrate on the spin-coater chuck.
 - Dispense 40-60 µL of the perovskite precursor solution onto the center of the substrate.
- Spin-Coating Program:
 - Step 1: Spin at 1000 rpm for 10 seconds (acceleration: 200 rpm/s).
 - Step 2: Ramp up to 4000-6000 rpm and spin for 30 seconds (acceleration: 1000 rpm/s).
- Anti-Solvent Quenching:
 - Approximately 5-10 seconds before the end of Step 2, dispense 100-150 µL of the anti-solvent (e.g., Chlorobenzene) rapidly onto the spinning substrate.
 - A rapid color change from transparent/yellow to opaque brown/black should be observed, indicating perovskite crystallization.
- Annealing:
 - Immediately transfer the substrate to a pre-heated hotplate inside the glovebox.
 - Anneal at 100-150 °C for 10-30 minutes. The exact temperature and time are composition-dependent and require optimization.
- Cooling: After annealing, allow the film to cool to room temperature before proceeding with subsequent device fabrication steps.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for perovskite film fabrication with EAF.

Conclusion

The use of **Ethylammonium Formate** as an additive presents a promising strategy for enhancing perovskite film quality through a synergistic mechanism. The Ethylammonium cation promotes the growth of larger, more oriented grains and passivates defects at grain boundaries and interfaces. Concurrently, the Formate anion modulates the crystallization kinetics for a more ordered film growth and effectively suppresses iodide-related vacancies. This dual-action approach leads to a more uniform and compact film morphology with lower defect densities, which is critical for achieving high-performance and stable perovskite solar cells. The protocols provided herein offer a standardized methodology for incorporating and evaluating such additives in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Passivating Defects at the Bottom Interface of Perovskite by Ethylammonium to Improve the Performance of Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of cubic perovskite alloy containing the ammonium cation of 2D perovskite for high performance solar cells with improved stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Formate Additive for Efficient and Stable Methylammonium-Free Perovskite Solar Cells by Gas-Quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell [sciltp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Notes: Role of Ethylammonium Formate in Improving Perovskite Film Morphology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1261934#role-of-ethylammonium-formate-in-improving-perovskite-film-morphology\]](https://www.benchchem.com/product/b1261934#role-of-ethylammonium-formate-in-improving-perovskite-film-morphology)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com